(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol (2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487237
InChI: InChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1
SMILES:
Molecular Formula: C7H8Cl2N2O
Molecular Weight: 207.05 g/mol

(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol

CAS No.:

Cat. No.: VC17487237

Molecular Formula: C7H8Cl2N2O

Molecular Weight: 207.05 g/mol

* For research use only. Not for human or veterinary use.

(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol -

Specification

Molecular Formula C7H8Cl2N2O
Molecular Weight 207.05 g/mol
IUPAC Name (2R)-2-amino-2-(3,5-dichloropyridin-4-yl)ethanol
Standard InChI InChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1
Standard InChI Key RNYGIKRAYJJHCS-LURJTMIESA-N
Isomeric SMILES C1=C(C(=C(C=N1)Cl)[C@H](CO)N)Cl
Canonical SMILES C1=C(C(=C(C=N1)Cl)C(CO)N)Cl

Introduction

(2R)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is a chiral amino alcohol compound that features an amino group and a pyridyl ring with dichlorine substitutions. This compound is classified under organic compounds and is of interest in various scientific fields due to its potential biological activities and reactivity patterns. The molecular formula for this compound is C7H8Cl2N2O, indicating it contains seven carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is approximately 207.06 g/mol .

Synthesis and Preparation

The synthesis of (2R)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol typically involves the reaction of 3,5-dichloropyridine with an appropriate amino alcohol. This reaction may require specific catalysts and solvents to optimize yield and purity. Industrial production methods may incorporate optimized reaction conditions for large-scale synthesis, including purification steps such as crystallization.

Applications and Research Findings

(2R)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol has potential applications in various scientific domains, including medicinal chemistry and organic synthesis. Its interaction with biological targets is facilitated by the amino group, which enables hydrogen bonding with biomolecules, while the pyridyl ring enhances lipophilicity and influences biological activity. This dual functionality allows the compound to modulate various biochemical pathways.

Compound NameMolecular FormulaUnique Features
(2R)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-olC7H8Cl2N2OSpecific stereochemistry and dichlorine substitutions on the pyridyl ring
(2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-olC7H8Cl2N2OSimilar structure but opposite stereochemistry
(2R)-2-Amino-2-(2,5-dichloro(4-pyridyl))ethan-1-ol-Different chlorine substitution pattern on the pyridyl ring

Comparison with Similar Compounds

(2R)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol can be compared with other compounds that share structural similarities but differ in stereochemistry or substitution patterns. For example, (2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol has the same molecular formula but differs in stereochemistry, while (2R)-2-Amino-2-(2,5-dichloro(4-pyridyl))ethan-1-ol has a different chlorine substitution pattern on the pyridyl ring .

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